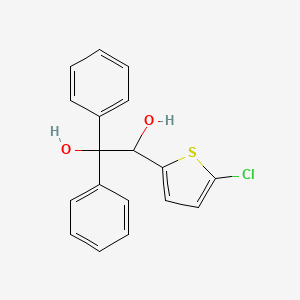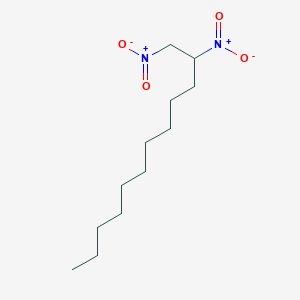
1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- is a complex organic compound characterized by the presence of a thienyl group, a chlorine atom, and two phenyl groups attached to an ethanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-thiophenecarboxaldehyde with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediol, 2-(5-bromo-2-thienyl)-1,1-diphenyl-
- 1,2-Ethanediol, 2-(5-methyl-2-thienyl)-1,1-diphenyl-
Uniqueness
Compared to similar compounds, 1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules.
Properties
CAS No. |
62323-60-8 |
|---|---|
Molecular Formula |
C18H15ClO2S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1,1-diphenylethane-1,2-diol |
InChI |
InChI=1S/C18H15ClO2S/c19-16-12-11-15(22-16)17(20)18(21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17,20-21H |
InChI Key |
UVWFUVZENFORAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=C(S3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenyl-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B14527321.png)
![1-[(2-Oxo-2H-1-benzopyran-6-yl)methyl]pyridin-1-ium bromide](/img/structure/B14527324.png)

![(E)-1-Phenyl-N-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14527335.png)


![1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene](/img/structure/B14527362.png)




